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Compound of Interest

2-Chloro-6-methylpyridine-4-
Compound Name:
carbonyl chloride

Cat. No.: B1585756

An In-Depth Technical Guide to 2-Chloro-6-methylpyridine-4-carbonyl chloride: Synthesis,
Reactivity, and Application in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-methylpyridine-4-
carbonyl chloride (CAS No. 26413-58-1), a pivotal heterocyclic building block in modern
synthetic chemistry. This document is intended for researchers, scientists, and drug
development professionals, offering in-depth insights into its physicochemical properties, a
detailed and validated protocol for its synthesis, and its application as a key intermediate. We
will explore the causality behind experimental choices, focusing on the compound's reactivity in
nucleophilic acyl substitution reactions. A specific application in the synthesis of a potential
therapeutic agent for diabetes, as documented in patent literature, is detailed to illustrate its
significance in medicinal chemistry. The guide includes essential characterization data, safety
protocols, and visual workflows to ensure both scientific integrity and practical utility.

Compound Identification and Physicochemical
Properties

2-Chloro-6-methylpyridine-4-carbonyl chloride is a bifunctional molecule featuring a
pyridine core substituted with a chloro group, a methyl group, and a highly reactive acyl
chloride moiety. This unique arrangement of functional groups makes it an invaluable reagent
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for introducing the 2-chloro-6-methylpyridine scaffold into larger, more complex molecules,
particularly in the fields of pharmaceutical and agrochemical research.[1][2]

The acyl chloride group serves as a potent electrophile, primed for reaction with a wide array of
nucleophiles, while the chloro- and methyl-substituted pyridine ring provides a stable, aromatic
core that can influence the biological activity and pharmacokinetic properties of the final
compound.

Table 1: Key Identifiers and Physicochemical Properties

Property Value Source(s)

2-Chloro-6-methylpyridine-4-

IUPAC Name ]
carbonyl chloride
2-Chloro-6-methylisonicotinoyl
Synonym(s) ]
chloride
CAS Number 26413-58-1
Molecular Formula C7HsCI2NO
Molecular Weight 190.03 g/mol
Appearance Colorless liquid
Density 1.361 g/mL at 25 °C
Boiling Point 80-85 °C at 3-4 mmHg
Refractive Index n20/D 1.5555
] > 110 °C (> 230 °F) - closed
Flash Point

cup

Synthesis and Purification

The most direct and industrially scalable synthesis of 2-Chloro-6-methylpyridine-4-carbonyl
chloride involves the chlorination of its corresponding carboxylic acid, 2-chloro-6-
methylisonicotinic acid. Thionyl chloride (SOCI2) is the reagent of choice for this transformation
due to its efficacy and the convenient nature of its byproducts.
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Synthesis Workflow

Synthesis of 2-Chloro-6-methylpyridine-4-carbonyl chloride

Start with:
2-Chloro-6-methyl-
isonicotinic Acid

Add

Reagent:
Thionyl Chloride (SOCI2)
(Optional: cat. DMF)

Reaction Vessel
Reflux conditions

Cool & Isolate

Work-up:
Removal of excess SOCI2
(Distillation)

'

Purification:
Vacuum Distillation

Final Product:

2-Chloro-6-methylpyridine-
4-carbonyl chloride

Click to download full resolution via product page
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Caption: Workflow for the synthesis of the title compound.

Mechanistic Rationale

The conversion of a carboxylic acid to an acyl chloride with thionyl chloride is a classic
nucleophilic acyl substitution reaction. The hydroxyl group of the carboxylic acid is a poor
leaving group. The reaction with thionyl chloride transforms it into a highly reactive chlorosulfite
intermediate, which readily decomposes upon nucleophilic attack by a chloride ion. The
thermodynamic driving force for this reaction is strong, as the byproducts, sulfur dioxide (SO2)
and hydrogen chloride (HCI), are gases that escape the reaction mixture, shifting the
equilibrium toward the product.

Detailed Experimental Protocol

Objective: To synthesize 2-Chloro-6-methylpyridine-4-carbonyl chloride from 2-chloro-6-
methylisonicotinic acid.

Materials:

2-chloro-6-methylisonicotinic acid (1.0 eq)

Thionyl chloride (SOCI2) (2.0 - 3.0 eq)

Anhydrous toluene or dichloromethane (as solvent)

A catalytic amount of N,N-Dimethylformamide (DMF) (optional)
Procedure:

e Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution
to neutralize HCIl and SO3), add 2-chloro-6-methylisonicotinic acid.

o Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous
toluene or dichloromethane to create a slurry. Slowly add thionyl chloride (2-3 equivalents) to
the mixture at room temperature. A catalytic drop of DMF can be added to accelerate the
reaction via the formation of the Vilsmeier reagent.
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o Reaction: Heat the reaction mixture to reflux (typically 70-80 °C for toluene). The reaction
progress can be monitored by the cessation of gas evolution (HCIl and SOz2). The reaction is
typically complete within 2-4 hours.

o Work-up: After the reaction is complete, cool the mixture to room temperature. Excess thionyl
chloride and the solvent are removed under reduced pressure using a rotary evaporator.
Causality Note: It is critical to remove all excess thionyl chloride as its boiling point is close to
that of the product under atmospheric pressure.

 Purification: The crude residue is purified by vacuum distillation (reported boiling point is 80-
85 °C at 3-4 mmHg) to yield the pure 2-Chloro-6-methylpyridine-4-carbonyl chloride as a
colorless liquid.

Chemical Reactivity and Amide Bond Formation

The primary utility of 2-Chloro-6-methylpyridine-4-carbonyl chloride stems from the high
electrophilicity of the carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a
variety of nucleophiles, most notably primary and secondary amines, to form stable amide
bonds.

Reaction Mechanism: Amide Formation
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2-Chloro-6-methylpyridine- Primary/Secondary Amine
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Caption: Mechanism of amide formation via nucleophilic acyl substitution.

This reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine,
triethylamine) to scavenge the HCI byproduct generated, preventing the protonation and

deactivation of the amine nucleophile.

Application in Drug Discovery: A Case Study

The utility of this reagent is exemplified in the patent literature. Specifically, patent
W02001023347A1 describes the use of 2-Chloro-6-methylpyridine-4-carbonyl chloride in
the synthesis of novel aromatic compounds designed as glycogen phosphorylase inhibitors for
the potential treatment of diabetes.[1]

Synthetic Application Workflow
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Synthesis of a Glycogen Phosphorylase Inhibitor

§

-Chloro-6-methylpyridine- Dimethyl 4-(2-aminophenoxy)-
4-carbonyl chloride phthalate
Reacts with
@mide Coupling ReactiorD]

Yields

Target Compound 148:

4-(2-[(2-Chloro-6-methylpyridine-
4-carbonyl)amino]phenoxy)phthalic acid

Click to download full resolution via product page

Caption: Use of the title compound in a patented drug discovery pathway.

Protocol for Amide Synthesis (Representative)
Objective: To synthesize 4-(2-[(2-Chloro-6-methylpyridine-4-carbonyl)amino]phenoxy)phthalic

acid via amide coupling.

Materials:

2-Chloro-6-methylpyridine-4-carbonyl chloride (1.0 eq)

Dimethyl 4-(2-aminophenoxy)phthalate (1.0 eq)

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

Triethylamine (EtsN) or Pyridine (1.1 eq)
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Procedure:

Preparation: Dissolve dimethyl 4-(2-aminophenoxy)phthalate in anhydrous DCM in a flask
under a nitrogen atmosphere. Add triethylamine (1.1 eq).

Reaction: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 2-Chloro-6-
methylpyridine-4-carbonyl chloride (1.0 eq) in DCM dropwise.

Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor
the reaction’'s completion using Thin Layer Chromatography (TLC).

Work-up: Upon completion, wash the reaction mixture with water and then with brine. Dry the
organic layer over anhydrous sodium sulfate (Na=SOa), filter, and concentrate under reduced
pressure.

Purification: The resulting crude amide can be purified by column chromatography on silica
gel or by recrystallization to yield the desired product. The final diester product can then be
hydrolyzed to the target diacid.[1]

Compound Characterization Data

A thorough search of public scientific databases and literature did not yield experimental

spectroscopic data (NMR, IR, MS) for 2-Chloro-6-methylpyridine-4-carbonyl chloride. This

indicates that while the compound is used as a synthetic intermediate, its full characterization

data has not been widely published. For the benefit of researchers, predicted NMR data is

provided below as a reference baseline.

Table 2: Predicted *H and 13C NMR Data (in CDClI3)
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Nucleus

Predicted Chemical
Shift (ppm)

o Assignment &
Multiplicity Rationale

1H

~2.65

-CHs: Methyl protons
Singlet (s) adjacent to the
inglet (s
J nitrogen and chloro-

substituted carbon.

1H

~7.80

H-3: Aromatic proton

on the pyridine ring,
Singlet (s) deshielded by

adjacent chloro and

carbonyl groups.

1H

~7.95

H-5: Aromatic proton
on the pyridine ring,
Singlet (s) deshielded by the

adjacent carbonyl

group.

13C

~24.5

- -CHs: Methyl carbon.

13C

~125.0

C-3/ C-5: Aromatic
- carbons bearing

protons.

13C

~145.0

C-4: Aromatic carbon
attached to the
carbonyl group, highly
deshielded.

13C

~152.0

C-2: Aromatic carbon
- bearing the chloro

substituent.

13C

~161.0

C-6: Aromatic carbon

- bearing the methyl
group.

13C

~167.5

- -C(O)CI: Carbonyl
carbon, highly
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deshielded due to
bonding with two
electronegative atoms
(O and ClI).

Note: These are predicted values. Actual experimental values may vary.

Safety and Handling

As an acyl chloride, this compound is corrosive and moisture-sensitive. Appropriate personal
protective equipment (PPE) and handling procedures are mandatory.

Table 3: GHS Hazard Information

Pictogram Signal Word Hazard Statement

H314: Causes severe skin
GHSO05 Danger
burns and eye damage.

Handling Precautions:
e Handle only in a well-ventilated chemical fume hood.

o Wear appropriate PPE: chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab
coat.

o Keep away from moisture and water, as it will hydrolyze to the corresponding carboxylic acid
and release corrosive HCI gas.

o Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool,
dry place (recommended storage: 0-8 °C).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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